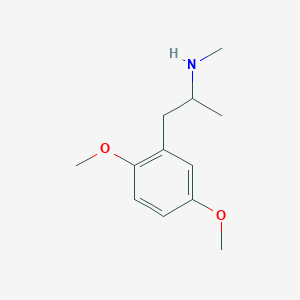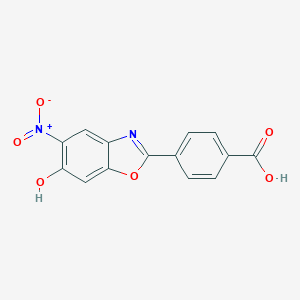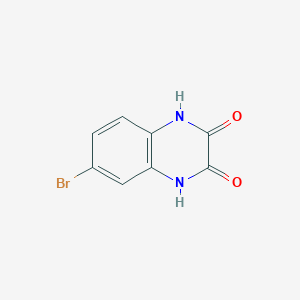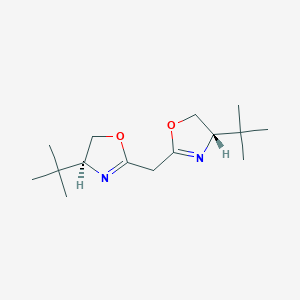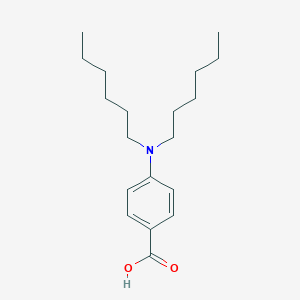![molecular formula C25H32N4O2 B159135 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol CAS No. 127381-59-3](/img/structure/B159135.png)
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol, also known as DTTB, is a chemical compound that has shown potential in various scientific research applications.
作用機序
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol acts as a fluorescent probe by binding to proteases and undergoing a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be used to detect protease activity in cells and tissues. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also been shown to bind to GPCRs and modulate their signaling pathways.
生化学的および生理学的効果
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used to study the biochemical and physiological effects of protease activity and GPCR signaling pathways in various cell types and tissues.
実験室実験の利点と制限
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has several advantages for lab experiments, including its high sensitivity and specificity for detecting protease activity and its ability to modulate GPCR signaling pathways. However, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has limitations, including its cost and the need for specialized equipment for fluorescence detection.
将来の方向性
Future research on 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could focus on developing new fluorescent probes for detecting protease activity and investigating the role of proteases in disease progression. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could also be used to study the signaling pathways of other membrane proteins, such as ion channels and transporters. Additionally, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could be used to develop new drugs for treating cancer and other diseases by targeting proteases and GPCRs.
合成法
The synthesis of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol involves the reaction of 3-aminobenzyl alcohol with 2-(2-hydroxyphenyl)ethylamine to form the intermediate compound, which is then reacted with N,N-di-Boc-1,2-ethylenediamine to obtain the final product. The purity and yield of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
科学的研究の応用
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been used in various scientific research applications, including the development of fluorescent probes for detecting protease activity, the study of protein-protein interactions, and the investigation of G protein-coupled receptor (GPCR) signaling pathways. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also shown potential in the development of new drugs for treating cancer and other diseases.
特性
CAS番号 |
127381-59-3 |
|---|---|
製品名 |
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
分子式 |
C25H32N4O2 |
分子量 |
420.5 g/mol |
IUPAC名 |
2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2 |
InChIキー |
NARTWDHDTRAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
正規SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
同義語 |
1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine bhabdt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



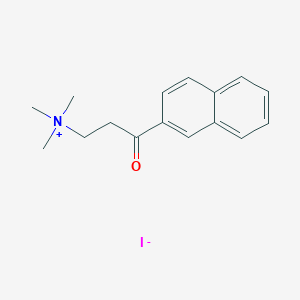
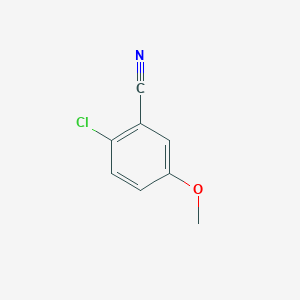
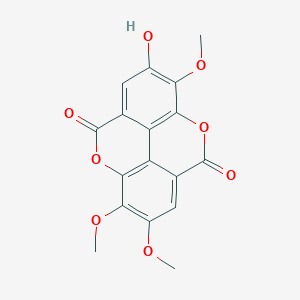
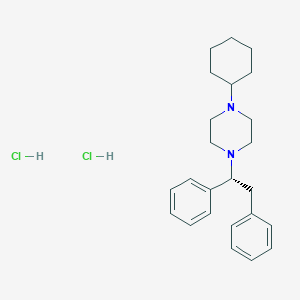


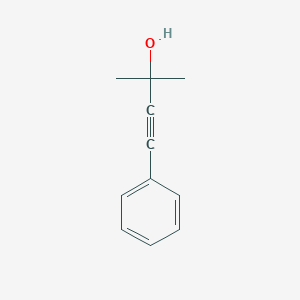
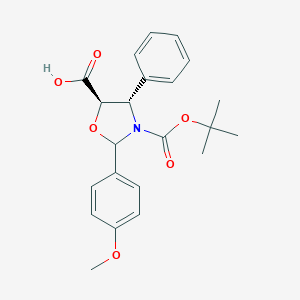
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
